
2,6-DI-Tert-butylphenol
Overview
Description
2,6-DI-Tert-butylphenol is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH. This colorless solid is an alkylated phenol and is widely used industrially as a UV stabilizer and antioxidant for hydrocarbon-based products, ranging from petrochemicals to plastics . It is particularly useful in preventing gumming in aviation fuels .
Preparation Methods
2,6-DI-Tert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction can be represented as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
Approximately 2.5 million kilograms per year are produced using this method . The reaction favors ortho-alkylation when a strong Lewis acid like Al3+ is used, whereas a conventional Brønsted acid would produce 2,4-DI-Tert-butylphenol instead .
Chemical Reactions Analysis
2,6-DI-Tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as the formation of esters and ethers.
Radical Scavenging: It acts as a radical scavenger, inhibiting oxidation processes by donating a hydrogen atom.
Common reagents and conditions used in these reactions include strong acids for alkylation, oxidizing agents for oxidation, and various catalysts for substitution reactions. Major products formed include more complex antioxidants and light-protection agents .
Scientific Research Applications
Industrial Applications
Antioxidant Properties
The primary application of 2,6-di-tert-butylphenol is as an antioxidant in hydrocarbon-based products. It helps prevent the oxidative degradation of materials, which is critical for maintaining the stability and performance of products such as:
- Engine Oils : It is used to prolong the life of engine oils by preventing oxidation that can lead to sludge formation and viscosity increase.
- Driveline Fluids : Similar to engine oils, it enhances the thermal stability and oxidation resistance of driveline lubricants.
- Aviation Fuels : It prevents gumming and degradation in aviation fuels, ensuring reliability during operation .
UV Stabilization
In addition to its antioxidant properties, this compound serves as a UV stabilizer in rubber and plastics. This application is crucial in protecting materials from photodegradation caused by exposure to ultraviolet light .
Synthesis Intermediate
The compound also acts as an intermediate in the synthesis of more complex antioxidants and stabilizers. For instance, it is involved in producing methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, which is a precursor for other advanced antioxidants like Irganox 1098 .
Biological Applications
Medicinal Chemistry
Research has indicated potential biological applications for this compound in medicinal chemistry. Studies have explored its interactions with activated oxygen species and its effects on various biological systems. While specific therapeutic uses are still under investigation, its antioxidant properties may contribute to the development of compounds targeting oxidative stress-related diseases .
Environmental Considerations
While this compound is effective in industrial applications, its environmental impact has been a subject of study. The compound has been evaluated for its toxicity and potential ecological effects, particularly regarding aquatic organisms. Regulatory assessments have indicated that while it poses some risks, proper management practices can mitigate these concerns .
Health and Safety
The compound has been extensively tested for health effects under various regulatory frameworks. Its low toxicity profile (LD50 of approximately 9200 mg/kg) suggests that it poses minimal health risks when handled appropriately . However, it is classified as a marine pollutant by the U.S. Department of Transportation due to its potential environmental impacts .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Industrial | Engine oils, driveline fluids | Prevents oxidation and sludge formation |
Aviation Fuel | Gumming prevention | Ensures reliability during operation |
Plastics & Rubber | UV stabilization | Protects against photodegradation |
Medicinal Chemistry | Potential therapeutic applications | Antioxidant properties may target oxidative stress |
Environmental Safety | Toxicity assessments | Low toxicity; regulated as a marine pollutant |
Mechanism of Action
The primary mechanism by which 2,6-DI-Tert-butylphenol exerts its effects is through its antioxidative activity. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . This mechanism is particularly important in preventing the oxidation of hydrocarbons and polymers, thereby extending their useful life .
Comparison with Similar Compounds
2,6-DI-Tert-butylphenol is often compared with other alkylated phenols such as:
2,4-DI-Tert-butylphenol: Similar in structure but differs in the position of the tert-butyl groups, leading to different reactivity and applications.
Butylated Hydroxytoluene (BHT): Another widely used antioxidant, but this compound is more effective in certain applications due to its steric hindrance and stability.
These comparisons highlight the unique properties of this compound, particularly its effectiveness as an antioxidant and its stability under various conditions .
Biological Activity
2,6-Di-tert-butylphenol (DTBP) is a chemical compound widely recognized for its antioxidant properties and applications in various industrial sectors. This article explores the biological activity of DTBP, including its effects on inflammation, oxidative stress, and potential environmental impacts.
This compound is a phenolic compound with the formula . It features two tert-butyl groups at positions 2 and 6 of the phenolic ring, contributing to its hydrophobicity and stability. Its log octanol-water partition coefficient (log Pow) is approximately 4.5, indicating a significant potential for bioaccumulation in aquatic organisms .
Antioxidant and Anti-inflammatory Activity
Antioxidant Properties
DTBP is primarily employed as an antioxidant in food and cosmetic products. Its mechanism involves scavenging free radicals and inhibiting lipid peroxidation. The compound's antioxidant activity has been shown to be enhanced when combined with other antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) .
Anti-inflammatory Effects
Recent studies have investigated the anti-inflammatory properties of DTBP through its effects on gene expression related to inflammation. In a study using RAW264.7 cells stimulated with lipopolysaccharides (LPS), DTBP demonstrated a modest inhibition of cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) gene expression when used in combination with BHA or BHT . The results indicated that while DTBP alone exhibited limited anti-inflammatory activity, its combination with other antioxidants produced a synergistic effect.
Case Studies
- In Vitro Studies on RAW264.7 Cells
-
Biodegradation Studies
- Objective : Assess the environmental impact and biodegradability of DTBP.
- Method : Various microbial strains were tested for their ability to degrade DTBP in controlled environments.
- Results : A maximum biodegradation efficiency of 91% was observed under optimized conditions, highlighting the potential for microbial remediation of environments contaminated with DTBP .
Environmental Impact
DTBP's environmental fate has been a subject of concern due to its low biodegradability and potential for bioaccumulation. Studies indicate that while it is not readily biodegradable (with less than 5% degradation observed at high concentrations), it can persist in aquatic environments . The compound's presence in wastewater effluents has been monitored, showing concentrations below detection limits in treated waters, suggesting effective removal during wastewater treatment processes .
Comparison of Biological Activity
The following table summarizes key findings related to the biological activity of DTBP compared to other phenolic compounds:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Biodegradability |
---|---|---|---|
This compound | Moderate | Limited | Low (<5% at high concentrations) |
Butylated Hydroxyanisole (BHA) | High | Moderate | Moderate |
Butylated Hydroxytoluene (BHT) | High | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,6-di-tert-butylphenol, and how do reaction conditions influence yield?
The compound is industrially synthesized via Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. Key parameters include temperature control (optimized between 50–80°C), catalyst concentration, and stoichiometric ratios of reactants. Side reactions, such as over-alkylation, are minimized by maintaining excess phenol .
Q. How can this compound be quantified in biological matrices, and what validation parameters are critical?
A validated GC-MS method uses tributyl phosphate as an internal standard and perchloric acid for protein precipitation in blood products. Critical validation parameters include specificity (resolution >1.5 between analyte and matrix components), linearity (R² >0.99), and a limit of quantification (LOQ) of 0.3 ng/mL. Accuracy and precision should fall within ±15% .
Q. What are the key applications of this compound in polymer science?
It acts as a UV stabilizer and antioxidant in polypropylene and rubbers by scavenging free radicals generated during oxidative degradation. Its efficacy is attributed to steric hindrance from tert-butyl groups, which prolongs induction periods in polymer aging tests .
Q. How does environmental stability affect experimental design with this compound?
Under aerobic conditions, this compound degrades by 86% within 12 days (100 mg/L initial concentration). Stability studies recommend storing solutions in inert atmospheres below 25°C and monitoring degradation intermediates (e.g., acetic acid) via HPLC .
Advanced Research Questions
Q. What metabolic pathways degrade this compound, and how can intermediates be characterized?
The aerobic bacterial strain Alcaligenes F-3-4 metabolizes the compound via hydroxylation and β-oxidation, yielding acetic acid, pyruvic acid, and isobutyric acid. Intermediate identification requires LC-MS/MS with collision-induced dissociation (CID) and comparison to synthetic standards .
Q. How do structural modifications of this compound alter its antioxidant activity?
Substituents at the para position (e.g., methyl or amino groups) modulate electron-donating capacity and bond dissociation enthalpy (BDE). DFT calculations show BDE values <85 kcal/mol correlate with enhanced radical-scavenging activity, while bulky groups improve steric protection in polymers .
Q. What contradictions exist in toxicity data, and how can they be resolved?
While the LD₅₀ in rodents is 9200 mg/kg (indicating low acute toxicity), in vitro studies report chromosomal aberrations in Chinese hamster cells at 50 µg/mL. Discrepancies may arise from metabolic activation differences; follow-up studies should use liver S9 fractions in Ames tests and monitor reactive metabolites .
Q. How does this compound interact with lipid bilayers in biological systems?
Molecular dynamics simulations reveal preferential partitioning into lipid bilayer hydrophobic regions, disrupting membrane fluidity. Experimental validation via fluorescence anisotropy using DPH probes confirms concentration-dependent effects (≥10 µM) .
Q. What computational tools predict the antioxidant efficacy of this compound derivatives?
Density functional theory (DFT) calculates ionization potential (IP) and BDE to rank derivatives. For example, methoxy-substituted analogs exhibit IP <8.5 eV, correlating with superior radical quenching in DPPH assays. QSAR models further link logP values to cellular uptake efficiency .
Q. How do degradation kinetics vary between abiotic and biotic systems?
Photodegradation under UV light (λ=254 nm) follows first-order kinetics (k=0.12 h⁻¹), while microbial degradation in soil exhibits biphasic kinetics due to substrate saturation. Comparative studies require controlled light exposure and microbial community profiling via 16S rRNA sequencing .
Q. Methodological Notes
- Synthetic Optimization : Use GC-FID to monitor alkylation byproducts and optimize catalyst recycling.
- Toxicity Screening : Combine OECD Guideline 473 (in vitro micronucleus) with metabolomic profiling to identify biomarkers.
- Degradation Studies : Employ isotopically labeled ¹³C-2,6-di-tert-butylphenol for tracking carbon flux in metabolic pathways .
Properties
IUPAC Name |
2,6-ditert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCPKDPYUFEZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Record name | 2,6-DI-TERT-BUTYLPHENOL | |
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Related CAS |
24676-69-5 (potassium salt) | |
Record name | 2,6-Di-tert-butylphenol | |
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DSSTOX Substance ID |
DTXSID6027052 | |
Record name | 2,6-Di-tert-butylphenol | |
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Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
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Physical Description |
2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
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Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |
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Boiling Point |
487 °F at 760 mmHg (USCG, 1999), 253 °C | |
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Flash Point |
greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c. | |
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Solubility |
2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor) | |
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Density |
0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³ | |
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Vapor Pressure |
0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0 | |
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Color/Form |
Light straw, crystalline solid, Colorless solid | |
CAS No. |
128-39-2 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21294V58PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-DI-TERT-BUTYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-DI-TERT-BUTYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
97 °F (USCG, 1999), 37 °C, 36-37 °C | |
Record name | 2,6-DI-TERT-BUTYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8508 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,6-DI-TERT-BUTYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-DI-TERT-BUTYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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